molecular formula C5H4O2 B583400 Furfural-d4 (Stabilized with BHT) CAS No. 1219803-80-1

Furfural-d4 (Stabilized with BHT)

Cat. No. B583400
CAS RN: 1219803-80-1
M. Wt: 100.109
InChI Key: HYBBIBNJHNGZAN-RHQRLBAQSA-N
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Description

Furfural-d4 (Stabilized with BHT) is a variant of furfural, a furanic aldehyde . It is often used in the Flavours & Fragrances category and is associated with functional groups like Aldehydes & Acetals, Heterocycles .


Molecular Structure Analysis

The molecular structure of Furfural-d4 (Stabilized with BHT) is associated with a molecular weight of 100.11 . Its molecular formula is C5H4O2 .


Chemical Reactions Analysis

Furfural, the unlabeled form of Furfural-d4, is a versatile platform molecule that can be converted into a variety of chemicals, biofuels, and additives . It serves as a key furan inhibitor, acting synergistically with other inhibitors present in the hydrolysate .


Physical And Chemical Properties Analysis

Furfural-d4 (Stabilized with BHT) is a pale yellow to very dark brown oil . It is hygroscopic and stable if stored under recommended conditions . Furfural, the unlabeled compound, is known for its excellent physical and chemical properties, allowing its application in the generation of various products .

Scientific Research Applications

  • Renewable Platform Compound for Chemical Production Furfural, derived from lignocellulosic biomass, is a renewable platform compound for the sustainable production of biofuels and biochemicals. Its highly functionalized molecular structure makes it an ideal raw material for the production of value-added chemicals containing oxygen atoms. Catalytic processes such as hydrogenation, hydrogenolysis, and oxidation are employed to convert furfural into C4 and C5 chemicals (Li, Jia, & Wang, 2016).

  • Hydrogenation on Cu/SiO2 Catalysts Furfural can be hydrogenated on Cu/SiO2 catalysts, a process studied extensively using kinetics and density function theory calculations. This process involves significant adsorption and activation energies, offering insights into the nature of the surface species and potential intermediate pathways (Sitthisa et al., 2011).

  • Catalytic Dehydration for Biochemical Production Furfural is produced by catalytic dehydration of D-xylose in a water-organic solvent biphasic system. This process, which can be performed in batch or continuous reactors, has significant potential in the renewable production of biochemicals and biofuels (Li et al., 2015).

  • Intensified Biorefinery Process for Furfural Production The biorefinery production process of furfural from lignocellulosic biomass has been developed with a focus on process heat integration and intensification. This approach aims to improve energy efficiency and reduce the environmental impact of furfural production (Nhien et al., 2016).

  • Production of Furan Derivatives from Biomass Furfural, along with 5-hydroxymethylfurfural (HMF), can be produced by dehydration of biomass-derived carbohydrates. This process is significant for creating sustainable substitutes for petroleum-based building blocks in the production of chemicals and plastics (Chheda, Román‐Leshkov, & Dumesic, 2007).

  • Enhancing Conversion of D-xylose into Furfural The conversion of D-xylose to furfural can be enhanced using chloride salts as co-catalysts. This catalytic combination offers potential in producing furfural at lower temperatures, which is beneficial for energy conservation and environmental sustainability (Lopes, Dussan, & Leahy, 2017).

  • Microwave-Assisted Furfural Production Microwave-assisted reactions facilitate the efficient conversion of xylose and xylan to furfural, showcasing a green synthetic methodology for furfural production from biomass sources like wheat straw and flax shives (Yemiş & Mazza, 2011).

  • Furfural Recovery via Gas Stripping Assisted Vapor Permeation A novel method for furfural recovery using gas stripping assisted vapor permeation with a polydimethylsiloxane membrane has been developed. This method is more energy-efficient compared to conventional methods and shows promise for industrial applications (Hu et al., 2015).

Safety and Hazards

Furfural-d4 (Stabilized with BHT) is classified as a toxic and flammable liquid . It should be stored at room temperature and is stable if stored under recommended conditions .

Future Directions

Furfural, the unlabeled compound, has been identified as one of the most promising chemical platforms directly derived from biomass . The future prospective and challenges in the utilization of furfural through chemo- and bio-catalysis are also put forward for the further design and optimization of catalytic processes for the conversion of furfural .

Biochemical Analysis

Biochemical Properties

Furfural-d4 plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving both direct and indirect mechanisms. For instance, Furfural-d4 can act as an enzyme inhibitor, affecting the activity of certain enzymes .

Cellular Effects

The effects of Furfural-d4 on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, different concentrations of Furfural-d4 exert different effects on mitochondria: low-dose Furfural-d4 reduces reactive oxygen species (ROS) production, maintains mitochondrial transmembrane potential, and inhibits apoptosis pathway activation, while high-dose Furfural-d4 leads to the opposite effects .

Molecular Mechanism

The molecular mechanism of action of Furfural-d4 involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Furfural-d4 exerts its effects at the molecular level, which can be attributed to its highly functionalized molecular structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Furfural-d4 change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Furfural-d4 vary with different dosages in animal models. Low-dose Furfural-d4 reduced ethanol-induced toxicity in the liver, suggesting that consuming food or beverages containing the appropriate level of Furfural-d4 when drinking alcohol may be a convenient and useful way to prevent Alcohol-associated liver disease (ALD) .

Metabolic Pathways

Furfural-d4 is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Furfural-d4 within cells and tissues involve interactions with transporters or binding proteins

properties

IUPAC Name

deuterio-(3,4,5-trideuteriofuran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2/c6-4-5-2-1-3-7-5/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBBIBNJHNGZAN-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(OC(=C1[2H])C(=O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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